
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene is an aromatic compound with the molecular formula C36H21Br3 and a molecular weight of 693.26 g/mol . This compound is characterized by its three bromonaphthalene groups attached to a central benzene ring, making it a highly brominated aromatic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene can be synthesized through a multi-step chemical process. One common method involves the bromination of naphthalene derivatives followed by a coupling reaction with a benzene core. The reaction typically requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .
Applications De Recherche Scientifique
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene and its derivatives involves interactions with molecular targets such as enzymes or receptors. For instance, certain derivatives have shown antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: This compound has carboxylic acid groups instead of bromonaphthalene groups, making it more suitable for applications requiring carboxyl functionalities.
1,3,5-Tris(4-phenylboronic acid)benzene: This compound contains boronic acid groups, which are useful in Suzuki coupling reactions.
1,3,5-Tris(4-amino(1,1-biphenyl-4-yl))benzene: This compound has amino groups, making it suitable for applications in polymer chemistry and materials science.
Uniqueness
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene is unique due to its highly brominated structure, which imparts distinct chemical reactivity and properties. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound for synthetic and industrial applications .
Propriétés
IUPAC Name |
1-[3,5-bis(4-bromonaphthalen-1-yl)phenyl]-4-bromonaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H21Br3/c37-34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39)33-12-6-3-9-30(27)33/h1-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKXKEBSRFIQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)Br)C6=CC=C(C7=CC=CC=C76)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H21Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-chlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2730705.png)
![3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid](/img/structure/B2730706.png)
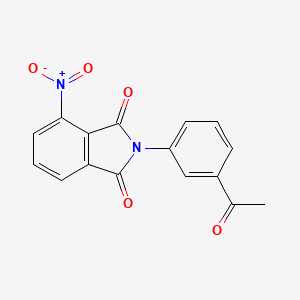
![N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730708.png)
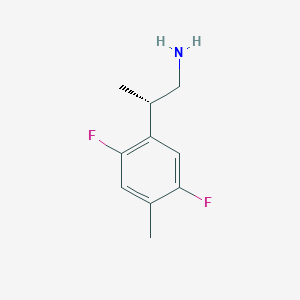
![2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline](/img/structure/B2730710.png)


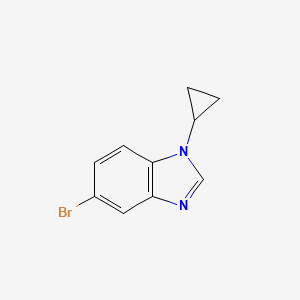
![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)
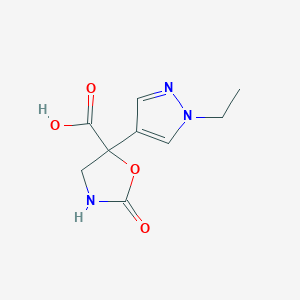
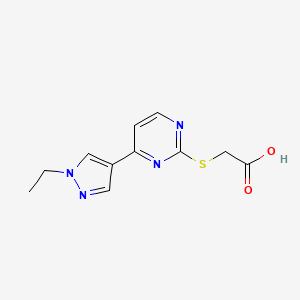
![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)
![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2730725.png)
